1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
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Overview
Description
1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a dichlorobenzyl group, a pyridine ring, and a carbonitrile group
Mechanism of Action
Target of Action
It is known that the compound has a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections .
Mode of Action
The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
It is known that the compound has a broad-spectrum antiseptic effect, suggesting that it may interfere with multiple biochemical pathways in bacteria and viruses .
Pharmacokinetics
It is known that the compound is commonly used in throat lozenges, suggesting that it is likely to be rapidly absorbed in the mouth and throat .
Result of Action
The compound has been found to have a direct virucidal effect on certain viruses, including respiratory syncytial virus and SARS-CoV . It is also able to kill bacteria associated with mouth and throat infections .
Action Environment
The action of 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be influenced by environmental factors. For example, a low-pH environment, such as that found in a throat lozenge, has been found to enhance the compound’s antiviral activity .
Preparation Methods
The synthesis of 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile can be achieved through several routes. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable pyridine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial production methods often involve the use of phase transfer catalysts to facilitate the reaction between 2,4-dichlorobenzyl chloride and the pyridine derivative. This two-stage process includes the formation of an intermediate ester, which is then hydrolyzed to produce the final compound .
Chemical Reactions Analysis
1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group under specific conditions.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen halides, sodium borohydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of various fine chemicals and as a precursor in the synthesis of other industrially relevant compounds
Comparison with Similar Compounds
Similar compounds to 1-(2,4-Dichlorobenzyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile include:
2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyridine and carbonitrile components.
2,4-Dichlorobenzonitrile: Contains the dichlorobenzyl and carbonitrile groups but lacks the pyridine ring.
Chlorfenapyr: An insecticide with a similar pyrrole structure but different functional groups
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-10(7-17)3-5-14(19)18(9)8-11-2-4-12(15)6-13(11)16/h2,4,6H,3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZDBVJWORRVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CC2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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